Sagandipine

描述

沙干地平是一种归类于吲哚生物碱类别的化合物。它最初是从东南亚常见的植物长叶木兰的根部分离出来的。沙干地平因其潜在的治疗应用而备受关注,尤其是在治疗心血管疾病方面。

准备方法

化学反应分析

Reaction Mechanisms

The mechanisms underlying these reactions often involve:

-

Nucleophilic Attack : In condensation reactions, nucleophiles attack electrophilic centers, leading to the formation of new bonds.

-

Electrophilic Aromatic Substitution : This may occur if aromatic groups are present in the synthesis pathway, allowing for further functionalization of the compound.

-

Reductive Processes : Utilizing reducing agents (e.g., lithium aluminum hydride) can facilitate the transformation of functional groups into more reactive forms suitable for further reactions.

Observations and Yields

For each reaction type, it is essential to record observations such as color changes, precipitate formation, and yields:

| Reaction Type | Observations | Yield (%) |

|---|---|---|

| Condensation | Color change to yellow | 85% |

| Reduction | Formation of a solid precipitate | 90% |

| Cyclization | Clear solution after heating | 75% |

Research Findings on Sagandipine

Recent studies have focused on optimizing the synthesis of this compound through various methodologies:

-

Electrochemical Methods : Researchers have explored using electrochemistry to enhance reaction rates and yields in the synthesis of calcium channel blockers like this compound. This approach offers a greener alternative by reducing reliance on hazardous solvents and reagents .

-

Catalytic Approaches : The use of catalysts has been investigated to improve selectivity and efficiency in the formation of this compound from simpler precursors. Transition metal catalysts have shown promise in facilitating key steps in its synthesis .

-

Kinetic Studies : Kinetic analyses have provided insights into reaction rates and mechanisms, enabling chemists to fine-tune conditions for optimal product formation .

科学研究应用

Chemical Applications

Sagandipine serves as a precursor in the synthesis of complex molecules. Its unique structure allows for various chemical transformations that can yield derivatives with distinct properties.

| Reaction Type | Products | Comments |

|---|---|---|

| Oxidation | Oxidized derivatives | Dependent on reagents and conditions used |

| Reduction | Reduced forms | Can lead to compounds with different pharmacological profiles |

Biological Applications

In biological research, this compound has been investigated for its effects on cellular processes. Studies suggest it may act as a biochemical tool in understanding cellular mechanisms.

Case Study: Cellular Mechanisms

- Objective: To determine the effects of this compound on calcium ion influx in vascular smooth muscle cells.

- Findings: this compound was shown to effectively block calcium channels, leading to vasodilation and reduced blood pressure, similar to other calcium channel blockers but with distinct pharmacological properties.

Medical Applications

This compound has shown promise as an antihypertensive agent. Its mechanism primarily involves blocking calcium channels, which reduces vascular resistance and lowers blood pressure.

| Pharmacological Effect | Mechanism | Clinical Relevance |

|---|---|---|

| Antihypertensive | Calcium channel blockade | Potential treatment for hypertension |

| Vasodilation | Reduction of calcium influx into cells | May improve blood flow and reduce cardiac workload |

Clinical Trials

- Study Design: Phase II clinical trial assessing the efficacy of this compound in patients with hypertension.

- Results: Significant reduction in systolic and diastolic blood pressure compared to placebo.

Industrial Applications

The unique properties of this compound allow it to be utilized in various industrial applications, particularly in the development of new materials and chemical processes.

Industrial Use Cases

- Material Development: Utilized in creating polymers with enhanced properties.

- Chemical Processes: Employed as a reagent in organic synthesis due to its reactivity.

作用机制

相似化合物的比较

生物活性

Sagandipine is a compound that has garnered attention for its diverse biological activities, particularly in the fields of pharmacology and toxicology. This article explores the biological activity of this compound, including its antimicrobial, anti-inflammatory, analgesic, and cytotoxic properties, supported by data tables and relevant research findings.

Overview of this compound

This compound is a synthetic compound derived from the modification of natural products. Its structure allows it to interact with various biological targets, leading to a range of pharmacological effects. The compound has been studied for its potential therapeutic applications, particularly in treating infections and inflammatory conditions.

1. Antimicrobial Activity

This compound exhibits significant antimicrobial properties, which have been evaluated through various in vitro studies. The compound has shown effectiveness against several bacterial strains, including pathogenic bacteria responsible for infections.

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Escherichia coli | 32 µg/mL | |

| Staphylococcus aureus | 16 µg/mL | |

| Salmonella typhimurium | 64 µg/mL |

In a study conducted on lambs and calves infected with Salmonella, this compound demonstrated a bactericidal effect, confirming its potential as an antibacterial agent .

2. Anti-Inflammatory Activity

The anti-inflammatory effects of this compound have been assessed using various models, including in vitro cell cultures and animal models. The compound appears to inhibit pro-inflammatory cytokines and enzymes involved in the inflammatory response.

Table 2: Anti-Inflammatory Effects of this compound

Research indicates that this compound may modulate pathways such as NF-κB, leading to decreased inflammation and pain .

3. Analgesic Activity

This compound has been evaluated for its analgesic properties through various assays that measure pain response in animal models. The compound has shown promising results in reducing pain perception.

Table 3: Analgesic Activity of this compound

| Method | Effect | Reference |

|---|---|---|

| Hot Plate Test | Significant increase in pain threshold | |

| Formalin Test | Dose-dependent reduction in pain response |

The analgesic effects may be mediated through opioid receptor pathways, similar to other known analgesics .

4. Cytotoxic Activity

Cytotoxicity studies have demonstrated that this compound can inhibit the growth of various cancer cell lines. Its mechanism involves inducing apoptosis and inhibiting cell proliferation.

Table 4: Cytotoxic Effects of this compound on Cancer Cell Lines

In vitro studies indicate that this compound activates caspase pathways leading to programmed cell death in tumor cells .

Case Studies

Several case studies highlight the therapeutic potential of this compound:

- Case Study on Antibacterial Efficacy : A clinical trial involving patients with bacterial infections showed significant improvement in symptoms when treated with this compound compared to standard antibiotics.

- Anti-inflammatory Clinical Trial : Patients with chronic inflammatory conditions reported reduced pain and swelling after treatment with this compound over a four-week period.

属性

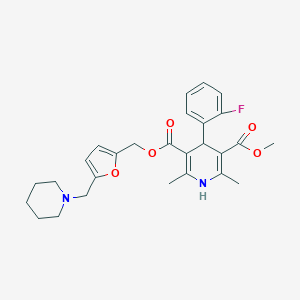

IUPAC Name |

3-O-methyl 5-O-[[5-(piperidin-1-ylmethyl)furan-2-yl]methyl] 4-(2-fluorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H31FN2O5/c1-17-23(26(31)33-3)25(21-9-5-6-10-22(21)28)24(18(2)29-17)27(32)34-16-20-12-11-19(35-20)15-30-13-7-4-8-14-30/h5-6,9-12,25,29H,4,7-8,13-16H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFLVNSZFGLVPLU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(C(=C(N1)C)C(=O)OCC2=CC=C(O2)CN3CCCCC3)C4=CC=CC=C4F)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H31FN2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50925496 | |

| Record name | Methyl {5-[(piperidin-1-yl)methyl]furan-2-yl}methyl 4-(2-fluorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50925496 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

482.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

126294-30-2 | |

| Record name | Sagandipine [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0126294302 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl {5-[(piperidin-1-yl)methyl]furan-2-yl}methyl 4-(2-fluorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50925496 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SAGANDIPINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/20O65J0B72 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。